4-bromo-1-methyl-1H-pyrazole-3-carbaldehyde
Overview
Description
4-Bromo-1-methyl-1H-pyrazole-3-carbaldehyde is a chemical compound with the molecular formula C5H5BrN2O . It has a molecular weight of 189.01 . The compound is solid in physical form .
Molecular Structure Analysis
The molecular structure of 4-bromo-1-methyl-1H-pyrazole-3-carbaldehyde can be represented by the InChI code 1S/C5H5BrN2O/c1-8-2-4(6)5(3-9)7-8/h2-3H,1H3 and the SMILES string CN1C=C(Br)C(C=O)=N1 .Chemical Reactions Analysis
While specific chemical reactions involving 4-bromo-1-methyl-1H-pyrazole-3-carbaldehyde are not detailed in the literature, pyrazole derivatives in general have been known to undergo a variety of chemical reactions .Physical And Chemical Properties Analysis
4-Bromo-1-methyl-1H-pyrazole-3-carbaldehyde is a solid compound . It has a molecular weight of 189.01 . The compound’s InChI code is 1S/C5H5BrN2O/c1-8-2-4(6)5(3-9)7-8/h2-3H,1H3 and its SMILES string is CN1C=C(Br)C(C=O)=N1 .Scientific Research Applications
Synthesis of Heteroanellated Compounds
4-bromo-1-methyl-1H-pyrazole-3-carbaldehyde demonstrates utility in synthesizing heteroanellated compounds. Neidlein and Schröder (1992) explored its reactions with dinucleophiles, leading to the formation of various compounds containing thiophene, pyrazole, pyrimidine, and thiazepine rings. These findings suggest its potential as a versatile reagent in organic synthesis (Neidlein & Schröder, 1992).
Crystal Structure Analysis
Xu and Shi (2011) focused on the crystal structure of a related compound, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. Their X-ray diffraction studies revealed specific structural characteristics, which are crucial for understanding the compound's chemical behavior and potential applications (Xu & Shi, 2011).
Antimicrobial Activity
Research by Sangani et al. (2012) indicates the relevance of pyrazole derivatives in antimicrobial applications. They synthesized new pyrano[4,3-b]pyrane derivatives bearing 1H-pyrazole and screened them against various bacterial and fungal pathogens, highlighting the compound's potential in developing new antimicrobial agents (Sangani et al., 2012).
Pyrazoline Derivatives
The work by Loh et al. (2013) on synthesizing N-substituted pyrazolines, using related pyrazole compounds, underlines its importance in creating new chemical entities. These compounds have potential implications in medicinal chemistry and material sciences (Loh et al., 2013).
Photophysical Studies
Singh et al. (2013) conducted photophysical studies on a similar compound, revealing insights into its emission spectrum in various solvents. Such studies are crucial for applications in photochemistry and material sciences (Singh et al., 2013).
Synthesis and Biological Evaluation of Derivatives
Research by Hamed et al. (2020) on synthesizing and evaluating the biological activity of chitosan Schiff bases, derived from heteroaryl pyrazole derivatives, points to the compound's utility in bioactive material development (Hamed et al., 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-bromo-1-methylpyrazole-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O/c1-8-2-4(6)5(3-9)7-8/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGIYMMPLYIITLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370820 | |
Record name | 4-bromo-1-methyl-1H-pyrazole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1-methyl-1H-pyrazole-3-carbaldehyde | |
CAS RN |
287917-96-8 | |
Record name | 4-bromo-1-methyl-1H-pyrazole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-1-methyl-1H-pyrazole-3-carboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.